1-Ethyl-3-(4-methylphenyl)piperazine
Description
Molecular Structure and Isomerism
The molecular structure of 1-Ethyl-3-(4-methylphenyl)piperazine is defined by the molecular formula C₁₃H₂₀N₂, indicating a complex organic molecule with thirteen carbon atoms, twenty hydrogen atoms, and two nitrogen atoms. The compound features a piperazine ring system as its core structure, which consists of a six-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions of the ring. The SMILES notation for this compound is represented as CC1=CC=C(C2CN(CC)CCN2)C=C1, which provides a systematic description of the molecular connectivity.
The structural arrangement involves an ethyl group (-CH₂CH₃) attached to one of the nitrogen atoms in the piperazine ring, specifically at the 1-position. The 4-methylphenyl substituent, also known as a para-tolyl group, is connected to the carbon atom at the 3-position of the piperazine ring. This substitution pattern creates a unique three-dimensional molecular geometry that influences the compound's chemical reactivity and physical properties. The presence of the aromatic ring system introduces π-electron delocalization, which affects the overall electronic distribution within the molecule.
The molecular weight of this compound is established at 204.31 grams per mole. This molecular weight is consistent with the molecular formula and reflects the contribution of all constituent atoms to the overall mass of the compound. The structural features of this compound place it within the broader category of N-substituted piperazines, which are known for their diverse chemical properties and potential biological activities.
Physicochemical Characteristics
The physicochemical characteristics of this compound are influenced by its molecular structure and the presence of both aliphatic and aromatic components. While specific data for this exact compound is limited in the available literature, insights can be drawn from closely related piperazine derivatives to understand the expected properties. The compound's density and other physical parameters are expected to fall within the range typical of substituted piperazines, which generally exhibit densities around 1.0 to 1.1 grams per cubic centimeter.
The presence of the aromatic 4-methylphenyl group significantly influences the compound's solubility characteristics. Aromatic substituents typically reduce water solubility while increasing solubility in organic solvents. The ethyl group attached to the nitrogen atom further contributes to the lipophilic character of the molecule. These structural features suggest that this compound would exhibit limited water solubility but enhanced solubility in organic solvents such as ethanol, methanol, and various hydrocarbons.
The melting and boiling points of the compound are expected to be elevated compared to simpler piperazine derivatives due to the increased molecular weight and the presence of aromatic character. Related compounds in the piperazine family, such as 1-(4-methylphenyl)piperazine, exhibit melting points in the range of 29-32°C and boiling points around 116°C. For this compound, the additional ethyl substitution and different substitution pattern would likely result in modified thermal properties, potentially showing higher melting and boiling points due to increased molecular interactions.
The compound is classified as having 98% purity in commercial preparations, indicating that it can be synthesized and purified to high standards using conventional organic chemistry techniques. The physical state at room temperature is expected to be either a low-melting solid or a viscous liquid, depending on the specific thermal properties influenced by the molecular packing in the solid state.
Thermodynamic and Kinetic Parameters
The thermodynamic properties of this compound are governed by the molecular interactions arising from its structural features. The presence of two nitrogen atoms in the piperazine ring provides sites for hydrogen bonding and dipole interactions, which significantly influence the compound's thermodynamic behavior. These nitrogen atoms exhibit basic properties, with pKa values that can be estimated based on analogous piperazine compounds. Research on related piperazine derivatives indicates that the basicity of these compounds is affected by substitution patterns.
For similar ethyl-substituted piperazines, pKa values have been measured at various temperatures. For example, 1-ethylpiperazine exhibits pKa values of 9.20 at 298 K, 9.08 at 303 K, 8.93 at 313 K, and 8.72 at 323 K. These values demonstrate the temperature dependence of the acid-base equilibrium and provide insight into the protonation behavior of the compound under different conditions. The addition of the 4-methylphenyl group to the 3-position would be expected to influence these values through electronic effects transmitted through the ring system.
The standard enthalpy of formation for piperazine derivatives is influenced by the stability of the six-membered ring system and the nature of the substituents. The aromatic character of the 4-methylphenyl group contributes to the overall stability of the molecule through resonance stabilization. The formation enthalpy can be estimated using group contribution methods, considering the contributions from the piperazine ring, the ethyl group, and the methylphenyl substituent.
Kinetic parameters related to chemical reactions involving this compound would depend on the specific reaction conditions and mechanisms. The nitrogen atoms in the piperazine ring can act as nucleophilic centers, influencing reaction rates with electrophilic species. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the methyl group serving as an activating substituent that directs incoming electrophiles to the ortho and para positions relative to its own position.
Spectroscopic Identification
Spectroscopic identification of this compound relies on several analytical techniques that provide complementary information about the molecular structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy serves as one of the primary methods for structural characterization and purity assessment. The compound's structure would be confirmed through both ¹H NMR and ¹³C NMR analysis, with characteristic peaks corresponding to the various proton and carbon environments within the molecule.
In ¹H NMR spectroscopy, the ethyl group would appear as characteristic triplet and quartet patterns due to coupling between the methyl and methylene protons. The aromatic protons of the 4-methylphenyl group would appear in the aromatic region (typically 7-8 ppm), showing a pattern consistent with para-disubstitution. The methyl group attached to the aromatic ring would appear as a singlet in the aliphatic region. The piperazine ring protons would contribute complex multipicity patterns in the aliphatic region, with chemical shifts influenced by the nitrogen atoms and substituents.
¹³C NMR spectroscopy would provide information about the carbon framework of the molecule, with distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl group, the methyl carbon attached to the aromatic ring, and the carbons of the piperazine ring. The aromatic carbons would appear in the range of 120-140 ppm, while the aliphatic carbons would appear upfield, typically between 10-60 ppm depending on their environment.
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at m/z 204, corresponding to the molecular weight of 204.31. Fragmentation patterns would likely show loss of the ethyl group, breakdown of the piperazine ring, and formation of tropylium-type ions from the methylphenyl moiety. Infrared spectroscopy would reveal characteristic absorption bands for C-H stretching vibrations, aromatic C=C stretches, and C-N bond vibrations typical of the piperazine ring system.
Properties
IUPAC Name |
1-ethyl-3-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-3-15-9-8-14-13(10-15)12-6-4-11(2)5-7-12/h4-7,13-14H,3,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJRNGBZCZXYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-(4-methylphenyl)piperazine (EMPP) is a piperazine derivative that has garnered attention for its significant biological activities, particularly in enhancing drug delivery systems. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an ethyl group at the nitrogen atom and a para-methylphenyl group attached to the piperazine ring. The structural characteristics of EMPP contribute to its unique chemical reactivity and biological activity, making it a subject of interest in various biochemical and pharmaceutical applications.
Permeation Enhancement:
EMPP primarily functions as a permeation enhancer , significantly improving the permeability of intestinal epithelium. This is crucial for the absorption of macromolecular therapeutics. The compound operates by:
- Decreasing transepithelial electrical resistance (TEER) : This indicates a loosening of tight junctions between epithelial cells, facilitating paracellular transport.
- Modulating tight junction proteins : EMPP alters the expression and function of these proteins, enhancing drug bioavailability when co-administered with other therapeutics.
Pharmacological Effects
Research has shown that EMPP interacts with various cellular components, leading to several pharmacological effects:
- Increased permeability : Studies indicate that EMPP enhances the absorption of both paracellular markers (like [14C]-mannitol) and peptide drugs (such as [3H]-octreotide) across intestinal barriers.
- Cellular effects : In Caco-2 cells, EMPP has been observed to decrease mitochondrial membrane potential while increasing plasma membrane potential, indicating its influence on cellular dynamics.
Comparative Analysis with Similar Compounds
The following table compares EMPP with other structurally similar compounds regarding their unique properties and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Phenylpiperazine | Phenyl group attached to piperazine | Known for psychoactive effects |
| 4-Methylpiperazine | Methyl group at the 4-position on piperazine | Exhibits different pharmacological properties |
| 1-(4-Chlorophenyl)piperazine | Chlorophenyl group on piperazine | Distinct biological activity compared to others |
| This compound | Ethyl and para-methylphenyl substituents | Effective as an intestinal permeation enhancer |
Study on Drug Delivery Enhancement
A study conducted on rat colonic mucosae revealed that EMPP significantly increased the permeability of both paracellular markers and peptide drugs. The results indicated that EMPP's action was concentration-dependent, with higher concentrations leading to greater enhancements in drug absorption. This suggests potential applications in formulating effective drug delivery systems for macromolecular therapeutics.
Safety Profile Assessment
While EMPP shows promise as a permeation enhancer, safety concerns must be addressed. Preliminary studies indicate that EMPP does not cause histological damage to intestinal tissues at effective doses. However, further investigations are required to fully understand its safety profile in long-term applications.
Scientific Research Applications
Pharmacological Properties
1-Ethyl-3-(4-methylphenyl)piperazine exhibits significant pharmacological activity, primarily due to its structural resemblance to other piperazine derivatives known for dopaminergic and serotonergic activities. The compound is classified as a dopamine receptor agonist , which suggests its potential utility in treating disorders related to dopamine dysregulation, such as Parkinson's disease and hyperprolactinemia .
Key Pharmacological Activities:
- Dopaminergic Activity: The compound shows strong specific dopaminergic activity, making it a candidate for treating conditions like Parkinson's disease and acromegaly. It has been noted for its low toxicity profile, which enhances its therapeutic potential .
- Anticholinergic Effects: The presence of anticholinergic activity further supports its use in managing symptoms of Parkinson's disease by mitigating excessive cholinergic activity .
- Serotonin Release: Similar compounds have been shown to act as serotonin–norepinephrine–dopamine releasing agents (SNDRA), which could indicate similar mechanisms for this compound .
Therapeutic Applications
The therapeutic applications of this compound are primarily focused on neurological and psychiatric disorders. Below are some notable applications:
Treatment of Parkinson's Disease
The compound's dopaminergic properties make it a promising candidate for alleviating symptoms associated with Parkinson's disease. Clinical studies have indicated effective dosages ranging from 50 mg to 200 mg per day for adults suffering from parkinsonism .
Management of Hyperprolactinemia
Due to its ability to modulate dopamine levels, the compound can be utilized in treating conditions characterized by elevated prolactin levels, such as galactorrhea and infertility. Recommended dosages for these conditions range from 5 mg to 25 mg daily .
Acromegaly Treatment
The compound has shown efficacy in managing acromegaly by inhibiting excessive growth hormone secretion, with suggested dosages between 20 mg and 40 mg daily .
Research Findings and Case Studies
Several studies have documented the effects of piperazine derivatives similar to this compound. These studies highlight the compound's pharmacodynamics and pharmacokinetics, providing insights into its therapeutic efficacy.
Case Study Examples:
- A study demonstrated that piperazine derivatives could significantly reduce dopamine reuptake in striatal synaptosomes, indicating enhanced dopaminergic signaling which is beneficial in treating Parkinson's disease .
- Another research highlighted the compound's potential role as a calcium channel blocker, suggesting broader applications in cardiovascular health and neuroprotection .
Data Tables
Below is a summary table illustrating the pharmacological properties and therapeutic applications of this compound:
| Property | Details |
|---|---|
| Chemical Structure | C12H18N2 |
| Dopaminergic Activity | Strong specific activity; low toxicity |
| Anticholinergic Effects | Present; useful in managing Parkinson's symptoms |
| Therapeutic Uses | Parkinson's disease, hyperprolactinemia, acromegaly |
| Recommended Dosages | Parkinson's: 50-200 mg; Hyperprolactinemia: 5-25 mg; Acromegaly: 20-40 mg |
Comparison with Similar Compounds
Structural Comparison with Piperazine Analogues
The structural features of 1-ethyl-3-(4-methylphenyl)piperazine can be contextualized against key analogs:
Key Insights :
- Ethyl and aryl substituents (e.g., 4-methylphenyl) optimize receptor interactions by balancing steric and electronic effects .
- Spacer groups (e.g., ethylene in 8ac) improve solubility by reducing planarity and lowering pKa .
- Bulkier side chains (e.g., iodobenzamide in p-MPPI) enhance receptor selectivity but may reduce solubility .
Pharmacological Profile and Receptor Selectivity
Serotonin Receptor Affinity
- 5-HT1A Activity: Subnanomolar affinity (Ki < 1 nM) is observed in analogs with ethyl or acetylated side chains (e.g., compound 3d) . The 4-methylphenyl group likely enhances π-π stacking with receptor residues, similar to 2'-methoxyphenyl in p-MPPI .
- Selectivity : Piperazine derivatives with para-substituted aryl groups (e.g., 4-methylphenyl) show higher 5-HT1A vs. 5-HT2A selectivity compared to morpholine or heterocyclic replacements .
Dopamine Transporter (DAT) Binding
- Rigid piperazine analogs (e.g., bridged diazabicyclononanes in ) exhibit reduced DAT affinity, highlighting the importance of piperazine flexibility for transporter interactions .
Enzyme Inhibition
- Piperazine-substituted naphthoquinones () and quinolones () demonstrate selective PARP-1 or kinase inhibition, suggesting scaffold-dependent targeting .
Physicochemical and Metabolic Stability Analysis
Solubility and pKa
- Solubility : Ethylene spacers (e.g., 8ac) improve aqueous solubility (>80 μM) compared to direct aryl attachments (<20 μM) by modulating pKa (6–7 vs. 3.8) .
- Lipophilicity : The ethyl group in this compound likely reduces ClogD, enhancing membrane permeability while retaining receptor affinity .
Metabolic Stability
- Piperazine as a Metabolic Hotspot: Piperazine rings undergo oxidative dealkylation (e.g., fluoroquinolones in ) or N-oxide formation, necessitating structural optimization (e.g., Sch-350634’s truncation) .
- Stabilizing Strategies : Bulky substituents (e.g., 4-methylphenyl) or rigid spacers (e.g., bridged piperazines in ) mitigate oxidative metabolism .
Structure-Activity Relationship (SAR) Insights
Preparation Methods
Selective N-Alkylation and Arylation
Step 1: Arylation of Piperazine at the 3-position
The 3-position arylation with a 4-methylphenyl group can be achieved by nucleophilic substitution or coupling reactions using 4-methylphenyl halides or derivatives with piperazine.
Step 2: N-Ethylation at the 1-position
Selective ethylation at the nitrogen atom (1-position) is performed using ethylating agents such as ethyl bromide or ethyl iodide under controlled conditions to prevent overalkylation.
-
- Non-selective alkylation can lead to mixtures including di-substituted piperazines.
- Extensive purification steps are often necessary to isolate the desired mono-ethylated product.
Catalytic Hydrogenation and Deprotection Strategies
In related piperazine derivatives (e.g., 1-methyl-3-phenylpiperazine), catalytic hydrogenation is used to remove protecting groups such as benzyl groups, yielding the free amine piperazine derivative.
Hydrogenation is conducted under hydrogen pressure (80-100 psi) with catalysts like palladium on carbon.
After deprotection, the compound is isolated by extraction with solvents such as toluene or ethyl acetate and purified by distillation.
Although specific to methyl-phenyl derivatives, similar strategies could be adapted for ethyl-4-methylphenyl analogues to improve purity and yield.
Detailed Research Findings and Process Parameters
| Parameter | Description/Condition | Notes |
|---|---|---|
| Starting Material | Piperazine or 3-(4-methylphenyl)piperazine | Commercially available or synthesized precursor |
| Ethylating Agent | Ethyl bromide, ethyl iodide | Used for selective N-ethylation |
| Reaction Solvent | Acetonitrile, ethanol, or DMF | Polar aprotic solvents favor alkylation |
| Temperature | Room temperature to reflux | Controlled to avoid side reactions |
| Catalyst (for hydrogenation) | Pd/C (Palladium on carbon) | For deprotection steps if protecting groups used |
| Hydrogen Pressure | 80-100 psi | For catalytic hydrogenation |
| pH Adjustment | Alkaline conditions (pH 11-12) | For extraction and purification |
| Extraction Solvents | Toluene, ethyl acetate, methylene chloride | For isolating the product |
| Purification | Distillation, chromatography | To remove isomers and unreacted materials |
Analysis of Preparation Methods
Selectivity: The main challenge is achieving selective mono-ethylation without over-alkylation or formation of positional isomers.
Purity: Methods involving catalytic hydrogenation for deprotection followed by extraction and distillation yield high purity products free from common impurities like 2-phenylpiperazine or dimethylated derivatives.
Yield: Optimized reaction conditions and purification steps improve overall yield and reduce the need for extensive chromatographic separation.
Industrial Viability: The described processes, especially those adapted from patent WO2004106309A1 for related piperazine derivatives, offer industrially advantageous routes due to fewer side products and easier purification.
Summary Table of Preparation Routes
| Preparation Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct N-ethylation of 3-(4-methylphenyl)piperazine | Alkylation with ethyl halide under controlled conditions | Simple, direct approach | Risk of over-alkylation, requires purification |
| Arylation followed by N-ethylation | Introduce 4-methylphenyl group first, then ethylation | Better control over substitution sites | Multi-step, longer synthesis |
| Protected group strategy with catalytic hydrogenation | Use protecting groups, then deprotect by hydrogenation | High purity, fewer impurities | Additional steps, need for hydrogenation setup |
| Extraction and distillation purification | Post-reaction isolation using solvent extraction and distillation | Efficient removal of impurities | Requires solvent handling and distillation |
Q & A
Q. What are the recommended methods for synthesizing 1-Ethyl-3-(4-methylphenyl)piperazine and confirming its structural integrity?
Methodological Answer: Synthesis typically involves coupling reactions using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds. For example, coupling acrylic acid derivatives with substituted piperazines under dichloromethane (DCM) and catalysis by hydroxybenzotriazole (HOBT) yields target compounds . Structural confirmation requires elemental analysis, IR spectroscopy, and NMR. For instance, NMR can verify the absence of -NH or -OH groups in derivatives, while mass spectrometry validates molecular weight .
Q. How can researchers assess the toxicity of this compound in vitro?
Methodological Answer: Use cell viability assays (e.g., MTT) in models like Caco-2 intestinal cells. Studies show that aliphatic substitutions on the phenyl ring reduce toxicity compared to hydroxyl or amine substitutions . Additionally, beta-cyclodextrin modifications can lower toxicity but may reduce bioactivity, necessitating a balance between safety and efficacy .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Follow OSHA Hazard Communication Standard (HCS) guidelines:
- Use personal protective equipment (PPE) including gloves and eye protection.
- Store in ventilated areas, and avoid exposure to oxidizers to prevent hazardous reactions.
- In case of skin contact, wash immediately with water and seek medical advice for persistent irritation .
Advanced Research Questions
Q. How do structural modifications of the phenyl ring influence the biological activity and toxicity of this compound?
Methodological Answer: Substitutions on the phenyl ring dictate interactions with biological targets. For example:
- Aliphatic groups (e.g., methyl): Reduce cytotoxicity while maintaining activity in Caco-2 models .
- Hydroxyl/amine groups: Increase toxicity due to reactive oxygen species (ROS) generation.
Computational tools like molecular docking can predict binding affinities to receptors (e.g., serotonin 5-HT), guiding rational design .
Q. What strategies optimize amide bond formation during the synthesis of piperazine derivatives?
Methodological Answer:
Q. How does the protonation state of piperazine derivatives affect their therapeutic potential?
Methodological Answer: The pKa of piperazine (experimentally determined via Sirius T3 platform) influences solubility and membrane permeability. For PROTACs, basic nitrogen atoms in piperazine linkers modulate pH-dependent binding to target proteins. Computational tools like MoKa predict pKa changes with structural modifications, aiding in optimizing pharmacokinetics .
Q. Can piperazine scaffolds be engineered for multi-target inhibition (e.g., MAGL, FAAH)?
Methodological Answer: Yes. Piperazine carbamates exhibit dual inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) by mimicking endogenous substrates. Crystal structures of MAGL bound to piperazine inhibitors (e.g., SAR629) reveal key interactions for polypharmacological design .
Q. What experimental approaches resolve contradictions in reported antiplatelet activity of piperazine derivatives?
Methodological Answer:
- Dose-response studies: Compare EC values across assays to identify potency thresholds.
- Receptor profiling: Screen for off-target effects on serotonin or adrenergic receptors, which may confound results.
- In silico validation: Use molecular dynamics simulations to confirm binding to platelet aggregation pathways .
Notes
- Structural characterization must include both spectral (NMR/IR) and computational validation.
- Advanced questions emphasize mechanism-driven design, leveraging both experimental and in silico tools.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
